5-((5-(2,3-Dichlorophenyl)furan-2-yl)methylene)thiazolidine-2,4-dione

PPARγ binding affinity TR‑FRET

5-((5-(2,3-Dichlorophenyl)furan-2-yl)methylene)thiazolidine-2,4-dione (CAS 331652‑38‑1, also known as WAY‑278752) is a synthetic thiazolidinedione (TZD) derivative distinguished by a 2,3‑dichlorophenyl‑furan substituent at the 5‑methylidene position. It binds the peroxisome proliferator‑activated receptor gamma (PPARγ) ligand‑binding domain but exhibits minimal functional activation (EC₅₀ > 50 µM), classifying it as a PPARγ partial agonist or antagonist.

Molecular Formula C14H7Cl2NO3S
Molecular Weight 340.2 g/mol
Cat. No. B13657363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((5-(2,3-Dichlorophenyl)furan-2-yl)methylene)thiazolidine-2,4-dione
Molecular FormulaC14H7Cl2NO3S
Molecular Weight340.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=C3C(=O)NC(=O)S3
InChIInChI=1S/C14H7Cl2NO3S/c15-9-3-1-2-8(12(9)16)10-5-4-7(20-10)6-11-13(18)17-14(19)21-11/h1-6H,(H,17,18,19)/b11-6-
InChIKeyLINLFOKYKLOFSG-WDZFZDKYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((5-(2,3-Dichlorophenyl)furan-2-yl)methylene)thiazolidine-2,4-dione – A Differentiated Thiazolidinedione for PPARγ and IGF‑1R Research


5-((5-(2,3-Dichlorophenyl)furan-2-yl)methylene)thiazolidine-2,4-dione (CAS 331652‑38‑1, also known as WAY‑278752) is a synthetic thiazolidinedione (TZD) derivative distinguished by a 2,3‑dichlorophenyl‑furan substituent at the 5‑methylidene position . It binds the peroxisome proliferator‑activated receptor gamma (PPARγ) ligand‑binding domain but exhibits minimal functional activation (EC₅₀ > 50 µM), classifying it as a PPARγ partial agonist or antagonist [1]. Concurrently, it inhibits insulin‑like growth factor‑1 receptor (IGF‑1R) kinase with an IC₅₀ of 6 µM [2], a dual pharmacological profile not shared by classical TZDs such as rosiglitazone or pioglitazone.

Why Generic Thiazolidinedione Substitution Fails for 5-((5-(2,3-Dichlorophenyl)furan-2-yl)methylene)thiazolidine-2,4-dione


Classical TZDs (e.g., rosiglitazone, pioglitazone) are potent PPARγ full agonists that drive adipogenesis, fluid retention, and bone loss [1]. In contrast, this compound binds PPARγ with high affinity (IC₅₀ = 24 nM) yet fails to transactivate the receptor (EC₅₀ > 50 µM), functionally decoupling binding from classical agonism [2]. Moreover, it is a micromolar inhibitor of IGF‑1R, a kinase not targeted by any approved TZD [3]. These dual features create a pharmacological profile that cannot be replicated by simply substituting rosiglitazone, pioglitazone, or other in‑class analogs, making the compound a unique tool for dissecting PPARγ‑dependent versus ‑independent pathways.

Quantitative Differentiation Evidence for 5-((5-(2,3-Dichlorophenyl)furan-2-yl)methylene)thiazolidine-2,4-dione


PPARγ Binding Affinity vs. Rosiglitazone and Pioglitazone

In a LanthaScreen TR‑FRET competitive binding assay, the target compound displaced a fluorescent PPARγ ligand with an IC₅₀ of 24 nM [1]. Under comparable TR‑FRET conditions, rosiglitazone shows a Ki of 17 nM and pioglitazone a Ki of 150 nM [2][3]. Thus, the target compound binds PPARγ with approximately 6‑fold higher affinity than pioglitazone and near‑equivalent affinity to rosiglitazone, yet its functional consequence is entirely different (see Evidence Item 2).

PPARγ binding affinity TR‑FRET

Functional PPARγ Transactivation: Minimal Agonism vs. Classical TZDs

In a cell‑based Gal4‑PPARγ luciferase reporter assay performed in U2OS cells, the target compound exhibited no meaningful agonist activity up to 50 µM (EC₅₀ > 50,000 nM) [1]. By contrast, rosiglitazone activated PPARγ with an EC₅₀ of 4 nM in a similar Gal4‑HEK293 transactivation system, and pioglitazone gave an EC₅₀ of 390 nM in COS‑1 cells [2][3]. The >12,500‑fold window between binding (IC₅₀ 24 nM) and functional activation (EC₅₀ > 50 µM) indicates the compound behaves as a PPARγ antagonist or extreme partial agonist.

PPARγ transactivation partial agonist

IGF‑1R Kinase Inhibition – An Off‑TZD‑Class Activity

The target compound inhibits IGF‑1R kinase with an IC₅₀ of 6 µM [1]. Neither rosiglitazone nor pioglitazone is reported to inhibit IGF‑1R at pharmacologically relevant concentrations (commonly tested up to 10 µM) . This represents a gain‑of‑function within the TZD chemotype and provides a polypharmacology entry point for oncology or metabolic‑oncology crossover studies.

IGF‑1R kinase inhibition cancer

PPARδ Selectivity Window

When profiled against PPARδ in a LanthaScreen TR‑FRET competitive binding assay, the target compound showed a Ki of 1,000 nM [1], yielding a PPARγ/PPARδ selectivity ratio of approximately 42‑fold (based on the PPARγ IC₅₀ of 24 nM). In comparison, rosiglitazone exhibits a PPARγ/PPARδ selectivity ratio of >100‑fold , while pioglitazone is approximately 10‑fold selective . The intermediate selectivity may translate into detectable PPARδ engagement at higher concentrations, which should be considered in experimental designs.

PPARδ selectivity TR‑FRET

Optimal Research and Procurement Scenarios for 5-((5-(2,3-Dichlorophenyl)furan-2-yl)methylene)thiazolidine-2,4-dione


Dissecting PPARγ‑Mediated Gene Repression Independent of Adipogenesis

Because the compound binds PPARγ without triggering robust transactivation (EC₅₀ > 50 µM) [1], it is ideally suited for studies aimed at isolating PPARγ‑dependent trans‑repression pathways (e.g., inhibition of inflammatory gene expression) from the pro‑adipogenic transcriptional program driven by full agonists like rosiglitazone. Researchers can administer the compound at concentrations that fully occupy the receptor without inducing adipocyte differentiation.

Investigating IGF‑1R‑Dependent Cancer Pathways with a TZD Scaffold

The micromolar IGF‑1R inhibitory activity (IC₅₀ = 6 µM) [2] makes this compound a valuable chemical probe for cancers where both PPARγ antagonism and IGF‑1R blockade may be beneficial, such as certain breast, colon, or thyroid cancers. It provides a single‑agent polypharmacology tool that simplifies combination‑study logistics.

Calibrating PPARγ Occupancy vs. Functional Activation in Structure–Activity Relationship (SAR) Campaigns

The >12,500‑fold gap between the binding IC₅₀ (24 nM) [3] and the functional EC₅₀ serves as a reference point for medicinal chemistry programs seeking to tune the agonism/antagonism balance of novel TZD derivatives. The compound can be used as a negative‑control ‘binder‑non‑activator’ in high‑throughput screening cascades.

Metabolic Disease Models Requiring Partial PPARγ Engagement

In rodent models of insulin resistance, partial PPARγ agonists have been shown to retain insulin‑sensitizing efficacy while reducing the adipogenic and hemodilutional side effects seen with full agonists [4]. This compound, with its unique binding‑to‑activation ratio, is a candidate for preclinical proof‑of‑concept studies testing the ‘partial agonism’ hypothesis in metabolic disease.

Quote Request

Request a Quote for 5-((5-(2,3-Dichlorophenyl)furan-2-yl)methylene)thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.